REACTION_CXSMILES
|
[N:1]12[CH2:9][CH:5]([CH2:6][CH2:7][CH2:8]1)[C:4](=[O:10])[CH2:3][CH2:2]2.[BH4-].[Na+].O>CO>[N:1]12[CH2:9][CH:5]([CH2:6][CH2:7][CH2:8]1)[CH:4]([OH:10])[CH2:3][CH2:2]2 |f:1.2|
|
Name
|
|
Quantity
|
11.92 g
|
Type
|
reactant
|
Smiles
|
N12CCC(C(CCC1)C2)=O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at −10° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 0° C
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated
|
Type
|
DISSOLUTION
|
Details
|
The remaining solid is dissolved in MTBE/MeOH
|
Type
|
FILTRATION
|
Details
|
filtered over hyflo
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
to give 19.28 g of crude product which
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography over aluminum oxide (400 g, eluent: MTBE/MeOH 95:5 to 80:20)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N12CCC(C(CCC1)C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.96 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |